

Spectral Properties of Calcium Orange: An In-depth Technical Guide

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Compound of Interest

Compound Name: Calcium orange

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Introduction

Calcium Orange is a fluorescent indicator dye used for the measurement of intracellular calcium concentrations. As a member of the rhodamine family of dyes, it exhibits a visible light excitation and emission profile, making it compatible with a wide range of fluorescence microscopy and flow cytometry instrumentation. This guide provides a comprehensive overview of the spectral properties of **Calcium Orange**, detailed experimental protocols for its use, and visualization of its application in a key calcium signaling pathway.

Core Spectral Properties

The spectral characteristics of **Calcium Orange** are central to its application as a calcium indicator. Upon binding to Ca^{2+} , **Calcium Orange** exhibits a significant increase in fluorescence intensity with minimal shift in its emission wavelength.

Quantitative Spectral Data

The following table summarizes the key spectral and photophysical properties of **Calcium Orange**.

Property	Value	Notes
Excitation Maximum (λ_{ex})	549 nm ^[1]	This is an estimated value based on the spectrally similar dye CAL Fluor® Orange 560. The exact value for Calcium Orange is not readily available in the provided search results.
Emission Maximum (λ_{em})	574 nm ^[1]	
Molar Extinction Coefficient (ϵ)	$\sim 81,000 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	Not explicitly stated. A greater than 3-fold increase in fluorescence intensity is observed upon Ca^{2+} binding. ^[2]	The absolute quantum yield is not specified in the available literature.
Dissociation Constant (K_d) for Ca^{2+}	323 nM (at 39.7 °C)	The affinity for calcium is temperature and pH-dependent.
Brightness ($\epsilon \times \Phi$)	Not available	Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.

Experimental Protocols

Accurate and reproducible measurements are critical when using fluorescent indicators. The following sections detail the methodologies for characterizing the spectral properties of **Calcium Orange** and for its application in cellular imaging.

Measurement of Spectral Properties

Determining Molar Extinction Coefficient:

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the

absorbance, c is the molar concentration, and l is the path length of the cuvette.

- **Preparation of a Stock Solution:** Prepare a concentrated stock solution of **Calcium Orange** (salt form) in a suitable solvent (e.g., DMSO) of known concentration.
- **Serial Dilutions:** Perform a series of dilutions of the stock solution to create a range of concentrations.
- **Absorbance Measurement:** Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum (549 nm).
- **Data Analysis:** Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear fit will be the molar extinction coefficient.

Determining Fluorescence Quantum Yield:

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

- **Selection of a Standard:** Choose a fluorescent standard with a known quantum yield and similar spectral properties to **Calcium Orange** (e.g., Rhodamine 6G).
- **Preparation of Solutions:** Prepare a series of dilutions for both the **Calcium Orange** sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
- **Fluorescence Spectra Measurement:** Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
- **Data Analysis:** Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (I_{\text{sample}} / I_{\text{standard}}) \times (A_{\text{standard}} / A_{\text{sample}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cellular Imaging with Calcium Orange AM

Calcium Orange AM is the acetoxymethyl ester form of the dye, which allows it to permeate the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

Cell Loading Protocol:

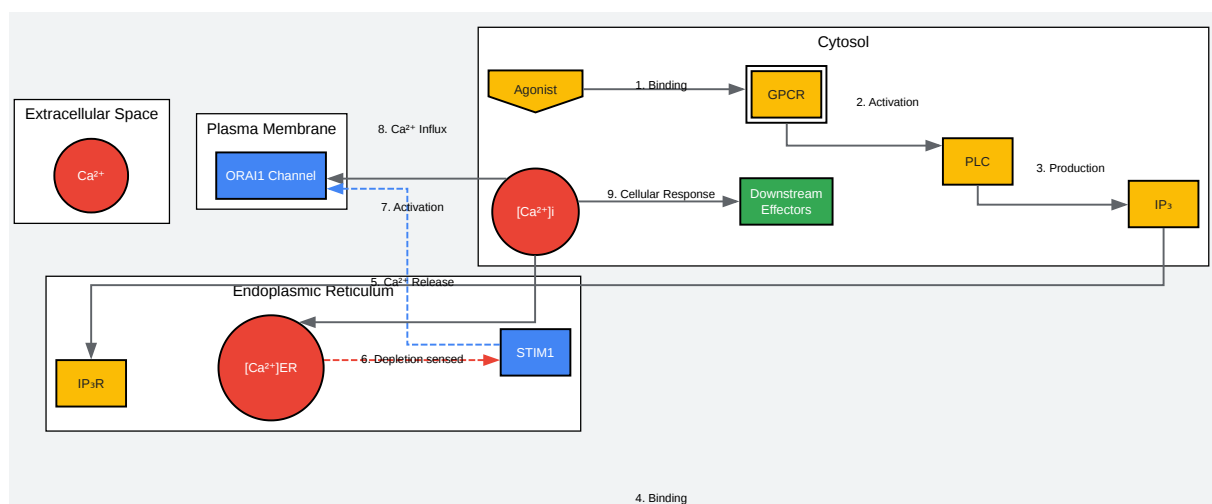
- **Prepare Dye Loading Solution:** Prepare a stock solution of **Calcium Orange** AM in anhydrous DMSO. For a working solution, dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 1-10 μM . The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.
- **Cell Preparation:** Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
- **Dye Loading:** Replace the culture medium with the **Calcium Orange** AM loading solution and incubate at 37°C for 30-60 minutes.
- **Wash:** After incubation, wash the cells with fresh, warm buffer to remove any excess dye.
- **De-esterification:** Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
- **Imaging:** The cells are now ready for fluorescence imaging. Excite the cells at ~549 nm and collect the emission at ~576 nm.

Application in Calcium Signaling Pathways

Calcium Orange is a valuable tool for studying a wide variety of cellular processes that are regulated by changes in intracellular calcium concentration. One such fundamental process is Store-Operated Calcium Entry (SOCE).

Store-Operated Calcium Entry (SOCE) Pathway

SOCE is a major mechanism for calcium influx in non-excitable cells. It is activated in response to the depletion of calcium stores in the endoplasmic reticulum (ER).

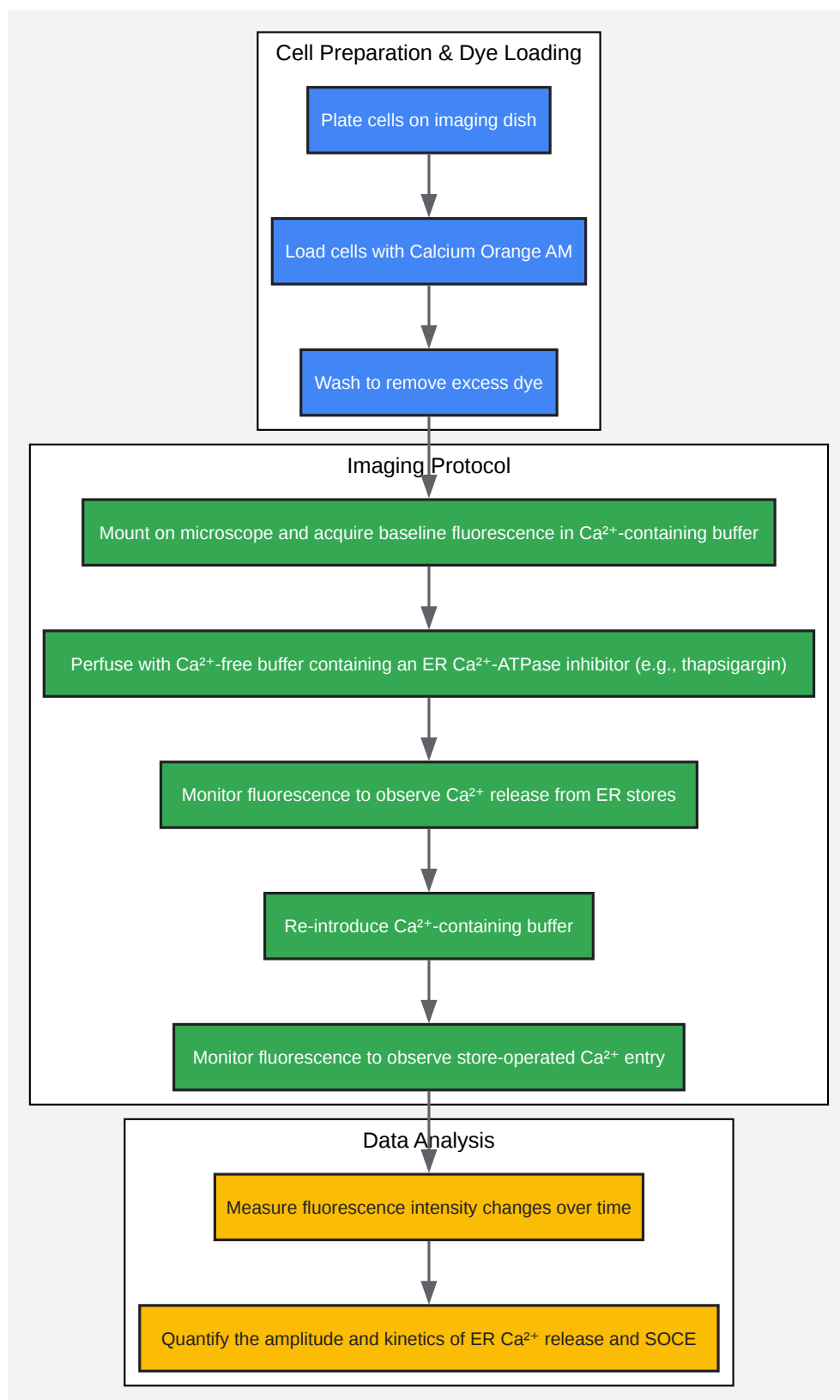


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Caption: Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Workflow for Visualizing SOCE

The following workflow outlines the steps to visualize SOCE using **Calcium Orange**.



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Caption: Experimental workflow for imaging SOCE with **Calcium Orange**.

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